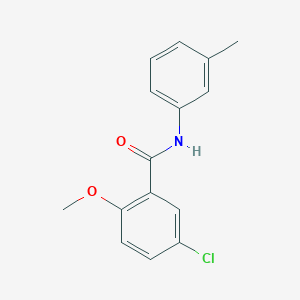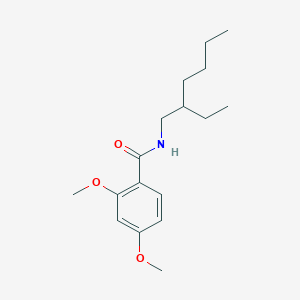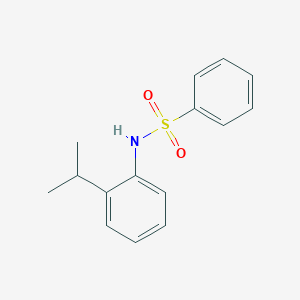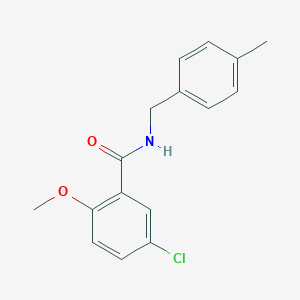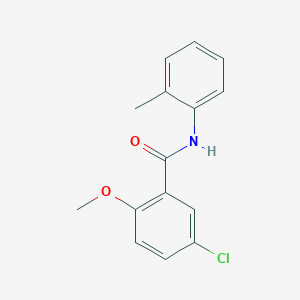
N-(2,4-dimethoxyphenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)butanamide, also known as DMBA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMBA is a member of the phenethylamine family of compounds and is structurally related to other psychoactive substances such as amphetamines and MDMA.
科学的研究の応用
N-(2,4-dimethoxyphenyl)butanamide has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, N-(2,4-dimethoxyphenyl)butanamide has been used as a tool to study the role of monoamine neurotransmitters in the brain. N-(2,4-dimethoxyphenyl)butanamide has also been studied for its potential use in the treatment of neurodegenerative disorders such as Parkinson's disease.
In pharmacology, N-(2,4-dimethoxyphenyl)butanamide has been studied for its potential use as a drug lead compound. N-(2,4-dimethoxyphenyl)butanamide has been shown to have activity at various receptors, including the serotonin and dopamine receptors, making it a promising compound for the development of new drugs. N-(2,4-dimethoxyphenyl)butanamide has also been studied for its potential use in the treatment of addiction and depression.
In medicinal chemistry, N-(2,4-dimethoxyphenyl)butanamide has been studied for its potential use in the synthesis of new compounds with improved pharmacological properties. N-(2,4-dimethoxyphenyl)butanamide has been used as a starting material for the synthesis of various analogs, which have been shown to have improved activity and selectivity at various receptors.
作用機序
The mechanism of action of N-(2,4-dimethoxyphenyl)butanamide is not fully understood, but it is believed to involve the modulation of monoamine neurotransmitters in the brain. N-(2,4-dimethoxyphenyl)butanamide has been shown to increase the release of dopamine and serotonin, which are neurotransmitters that play a key role in mood regulation and reward processing. N-(2,4-dimethoxyphenyl)butanamide has also been shown to inhibit the reuptake of these neurotransmitters, leading to prolonged activity at the synapse.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)butanamide has been shown to have various biochemical and physiological effects, including increased locomotor activity, increased heart rate, and increased body temperature. N-(2,4-dimethoxyphenyl)butanamide has also been shown to induce the release of corticosterone, a stress hormone, and to increase the expression of immediate early genes in the brain, indicating increased neuronal activity.
実験室実験の利点と制限
N-(2,4-dimethoxyphenyl)butanamide has several advantages for lab experiments, including its high purity and yield, its availability, and its potential applications in various fields. However, N-(2,4-dimethoxyphenyl)butanamide also has some limitations, including its potential toxicity and its limited solubility in water.
将来の方向性
There are several future directions for the study of N-(2,4-dimethoxyphenyl)butanamide, including the development of new analogs with improved pharmacological properties, the investigation of its potential use in the treatment of addiction and depression, and the exploration of its role in neurodegenerative disorders. Furthermore, the study of N-(2,4-dimethoxyphenyl)butanamide may also lead to a better understanding of the role of monoamine neurotransmitters in the brain and their potential as drug targets.
合成法
The synthesis of N-(2,4-dimethoxyphenyl)butanamide involves the reaction of 2,4-dimethoxybenzaldehyde with butanoyl chloride in the presence of a base such as pyridine. The resulting product is then purified using chromatography techniques to obtain pure N-(2,4-dimethoxyphenyl)butanamide. The synthesis of N-(2,4-dimethoxyphenyl)butanamide has been optimized to yield high purity and high yields, making it an attractive compound for scientific research.
特性
分子式 |
C12H17NO3 |
|---|---|
分子量 |
223.27 g/mol |
IUPAC名 |
N-(2,4-dimethoxyphenyl)butanamide |
InChI |
InChI=1S/C12H17NO3/c1-4-5-12(14)13-10-7-6-9(15-2)8-11(10)16-3/h6-8H,4-5H2,1-3H3,(H,13,14) |
InChIキー |
STRHTWQBIFPACY-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=C(C=C(C=C1)OC)OC |
正規SMILES |
CCCC(=O)NC1=C(C=C(C=C1)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



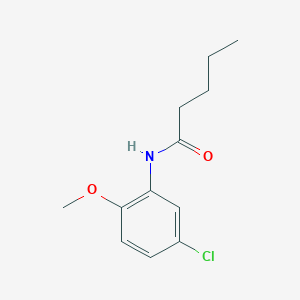

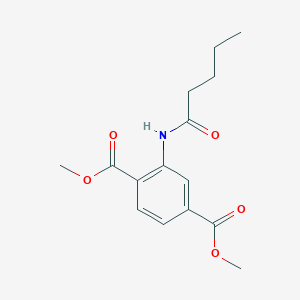
![Ethyl 4-[(5-chloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B291509.png)

